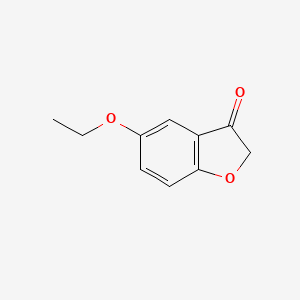

5-Ethoxybenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

5-ethoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O3/c1-2-12-7-3-4-10-8(5-7)9(11)6-13-10/h3-5H,2,6H2,1H3 |

InChI Key |

QJLNTDNFATWGPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC2=O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Benzofuranone Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. Different spectroscopic methods probe various aspects of a molecule's constitution, from its carbon-hydrogen framework to its functional groups and conjugated systems.

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the connectivity of atoms can be constructed.

For 5-Ethoxybenzofuran-3(2H)-one, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns would confirm the 1,2,4-substitution pattern. The two protons on the C2 carbon of the furanone ring would likely appear as a singlet, while the ethoxy group would produce a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR spectroscopy provides information on the carbon framework. acs.org Key expected signals for this compound would include a resonance at a significantly downfield chemical shift (typically >180 ppm) for the ketone carbonyl carbon (C3). Other important signals would correspond to the carbons of the aromatic ring, the C2 and C7a carbons of the furanone ring, and the two distinct carbons of the ethoxy substituent. acs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 1: Expected NMR Signals for this compound Note: Specific chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Expected δ (ppm) | Assignment | Expected δ (ppm) | Assignment |

| 7.0 - 7.5 | Aromatic Protons (3H) | >180 | C=O (Ketone) |

| 4.6 - 4.8 | -CH₂- (Furanone ring) | 110 - 160 | Aromatic & Vinyl Carbons |

| 4.0 - 4.2 | -OCH₂- (Ethoxy) | 60 - 70 | -OCH₂- (Ethoxy) |

| 1.3 - 1.5 | -CH₃ (Ethoxy) | 70 - 85 | C2 (Furanone ring) |

| 14 - 16 | -CH₃ (Ethoxy) |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound. imreblank.ch High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. miamioh.edu For this compound (molecular formula C₁₀H₁₀O₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of stable fragments like the ethoxy group (-OC₂H₅) or carbon monoxide (-CO). imreblank.ch

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value |

|---|---|---|

| MS (EI/CI/ESI) | Molecular Ion Peak [M]⁺, [M+H]⁺, or [M-H]⁻ | m/z = 178 (for [M]⁺) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) group of the ketone. pressbooks.pub Other key bands would include C-O stretching vibrations for the ether linkage and the furanone ring, C-H stretching for both aromatic and aliphatic protons, and C=C stretching vibrations within the aromatic ring. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1720 - 1700 | C=O Stretch | Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups). ijprajournal.com The benzofuranone core of the molecule constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. upi.edu The position and intensity of these bands are characteristic of the conjugated system and can be influenced by substituents like the ethoxy group. ijprajournal.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. nih.gov During the synthesis of this compound, thin-layer chromatography (TLC) would likely be used to monitor the progress of the reaction. Following synthesis, column chromatography is a standard method for the purification of the crude product. nih.gov

To assess the final purity of the isolated compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov A pure sample would ideally show a single, sharp peak under various elution conditions. The retention time of this peak is a characteristic property of the compound for a given HPLC method.

Thermal and Other Physical Characterization Techniques

While spectroscopic and chromatographic methods are paramount for structure and purity, thermal analysis can provide information on the physical properties of the material. Techniques such as Differential Scanning Calorimetry (DSC) could be used to determine the melting point and identify any phase transitions. Thermogravimetric Analysis (TGA) would reveal the decomposition temperature and thermal stability of the compound. However, no specific thermal analysis data for this compound were found in the consulted resources.

Quantitative Bioanalytical Assays for Activity Determination

While specific quantitative bioanalytical assay data for this compound is not extensively detailed in publicly available research, the broader class of benzofuranone derivatives has been subjected to a variety of assays to determine their biological activities. These assays are crucial for screening and characterizing new compounds, providing quantitative measures of their potency and efficacy in different biological contexts. The primary methods employed include antiproliferative assays against cancer cells, enzyme inhibition assays, and antimicrobial susceptibility tests.

Antiproliferative and Cytotoxic Activity Assays

A common method to quantify the anticancer potential of benzofuranone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govrsc.orgresearchgate.netnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%.

Research on various benzofuranone scaffolds has yielded promising results against several human cancer cell lines. For instance, a series of benzofuran (B130515) spiro-pyrrolidine derivatives were evaluated for their effects on the human cervical cancer cell line (HeLa) and the mouse colon cancer cell line (CT26). mdpi.com Similarly, novel halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against human leukemia cells (K562 and HL60). nih.gov In another study, benzofuran-based hydrazide derivatives exhibited excellent anticancer potency in a nanomolar range against the HeLa cell line. The sulforhodamine B (SRB) assay is another method used to measure drug-induced cytotoxicity and has been applied to evaluate benzofuran-2-carboxamide (B1298429) derivatives against a panel of six human cancer cell lines. nih.gov

Bioluminescence resonance energy transfer (BRET) technology represents another advanced method used to screen and characterize the activity of benzofuranone compounds, specifically as histone deacetylase (HDAC) inhibitors in living cells. researchgate.net This assay allows for the real-time measurement of histone acetylation, and a benzofuranone HDACi compound was identified that induced this effect at nanomolar concentrations. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzofuranone Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Assay Type | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzofuran Spiro-pyrrolidine (Compound 4c) | HeLa (Cervical Cancer) | MTT | 10.26 ± 0.87 | mdpi.com |

| Benzofuran Spiro-pyrrolidine (Compound 4s) | CT26 (Colon Cancer) | MTT | 5.28 ± 0.72 | mdpi.com |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | MTT | 0.1 | nih.gov |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | MTT | 5 | nih.gov |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | PC-3 (Prostate Cancer) | SRB | 2.68 | nih.gov |

| 7-Acetyl-noscapine (Analog 3) | MIA PaCa-2 (Pancreatic Cancer) | MTT | ~1.0 - 1.7 | nih.gov |

Enzyme Inhibition Assays

Benzofuranone derivatives have been evaluated as inhibitors of various enzymes, particularly those implicated in neurodegenerative diseases like Alzheimer's. mdpi.comtandfonline.comnih.govtandfonline.comnih.gov Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets. mdpi.comnih.gov The most common quantitative method to determine the inhibitory activity against these enzymes is the Ellman's method. nih.gov This spectrophotometric assay measures the activity of the cholinesterase enzyme, and the potency of the inhibitor is quantified by its IC₅₀ value.

Studies have shown that 3-arylbenzofuranone derivatives can exhibit selective and potent inhibition of AChE. tandfonline.comtandfonline.com For example, one compound was found to have an IC₅₀ value of 0.089 µM, which is comparable to the standard drug donepezil. tandfonline.comtandfonline.com Other research has focused on developing dual inhibitors of both AChE and BChE. nih.gov A series of 5,6-dimethoxy benzofuranone derivatives were synthesized and showed inhibitory activity against both enzymes in the nanomolar range. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzofuranone Derivatives

| Compound/Derivative Class | Enzyme | Assay Type | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Arylbenzofuranone (Compound 20) | AChE | Ellman's Method | 0.089 ± 0.01 | tandfonline.com |

| 5,6-dimethoxybenzofuranone (Compound 5b) | AChE | Ellman's Method | 0.052 ± 0.006 | nih.gov |

| Cathafuran C (2-arylbenzofuran) | BChE | Spectrophotometric | 2.5 | mdpi.com |

| Moracin O (2-arylbenzofuran) | BChE | Spectrophotometric | 18.4 | mdpi.com |

Antimicrobial and Antiviral Activity Assays

The antimicrobial potential of the benzofuranone scaffold has been assessed using standard microbiological assays. The agar (B569324) well diffusion method is often used for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution assays to quantify activity. mdpi.comcuestionesdefisioterapia.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For example, a series of aurone (B1235358) derivatives (a class of benzofuranones) were evaluated against a panel of bacteria and fungi. mdpi.com Certain compounds were particularly active against Gram-positive bacteria, with MIC values as low as 0.78 µM. mdpi.com Another study on newly synthesized benzofuran derivatives reported potent antibacterial activity against Enterococcus faecalis and significant activity against Candida albicans. cuestionesdefisioterapia.com

In the realm of antiviral research, benzofuranone derivatives have been tested for anti-HIV activity. thieme-connect.deresearchgate.netsci-hub.se In these studies, the activity is often quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of a drug that gives half-maximal response. For instance, a new benzofuranone lactone, rhuscholide A, isolated from Rhus chinensis, demonstrated significant anti-HIV-1 activity with an EC₅₀ value of 1.62 µM. thieme-connect.deresearchgate.netsci-hub.se Another benzofuran lactone, concentricolide, inhibited HIV-1 induced cytopathic effects with an EC₅₀ of 0.31 µg/ml. researchgate.net

Table 3: Antimicrobial and Antiviral Activity of Selected Benzofuranone Derivatives

| Compound/Derivative Class | Target Organism/Virus | Assay Type | Reported Activity Metric | Reference |

|---|---|---|---|---|

| Amino Aurone (Compound 10) | S. aureus (Gram-positive) | MIC | 0.78 µM | mdpi.com |

| Benzofuran derivative (Compound 17) | S. aureus (Gram-positive) | MIC | 8 µg/mL | nih.gov |

| Rhuscholide A | HIV-1 | Cytopathic Effect Inhibition | EC₅₀: 1.62 µM | researchgate.netsci-hub.se |

| Concentricolide | HIV-1 | Cytopathic Effect Inhibition | EC₅₀: 0.31 µg/ml | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Ethoxybenzofuran 3 2h One Derivatives

Fundamental Principles of SAR in Benzofuranone Medicinal Chemistry

Key principles that govern the SAR of benzofuranones include:

Scaffold Hopping and Core Modification: While the benzofuranone core is central, its modification or replacement with bioisosteric rings can lead to significant changes in activity. mdpi.com

Identification of Pharmacophores: SAR studies help identify the key functional groups and their spatial arrangement (the pharmacophore) responsible for the desired biological interaction. nih.gov For instance, in some benzofuranone series, a hydrogen bond donor and acceptor at specific positions are crucial for activity. drugdesign.org

Contribution of Substituents: The nature, position, and orientation of substituents on the benzofuranone ring system profoundly impact the compound's physicochemical properties and, consequently, its biological activity. nih.govnih.gov

The ultimate goal of SAR in this context is to create a predictive model that can guide the synthesis of novel derivatives with improved therapeutic profiles. collaborativedrug.com

Influence of Substituent Effects on Biological Activity

Substituents on the benzofuranone ring play a critical role in modulating biological activity by influencing the molecule's interaction with its biological target. nih.gov These effects can be broadly categorized into positional, electronic, and steric influences.

Positional Isomerism and its Impact on Activity

The position of a substituent on the benzofuranone scaffold is a critical determinant of biological activity. frontiersin.org Even with the same functional group, altering its point of attachment can lead to vastly different pharmacological outcomes. science-revision.co.uk This is because the position of a substituent dictates its spatial orientation relative to the binding site of the biological target. nih.gov

For example, a study on benzoic acid derivatives demonstrated that the position of a hydroxyl group significantly influenced antibacterial activity. nih.gov Similarly, in a series of benzofuranone derivatives, the placement of a substituent could determine whether the compound acts as an agonist or antagonist, or it could affect the potency and selectivity of the compound. frontiersin.org The differential effects of positional isomers underscore the importance of precise structural control in drug design. rsc.org

A study on 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran highlighted how different dissociation patterns in mass spectrometry could be used to distinguish between these positional isomers, which could have different biological activities. nih.gov

Electronic and Steric Properties of Substituents

The electronic and steric properties of substituents are fundamental to their influence on biological activity.

Electronic Effects: These effects relate to the ability of a substituent to donate or withdraw electron density from the benzofuranone ring system. rsc.org Electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring, which may enhance interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups, like nitro or halogen groups, decrease the ring's electron density and can influence properties like acidity or the ability to form hydrogen bonds. ontosight.ai Studies have shown that the introduction of electron-withdrawing groups can enhance the photosensitizing capabilities of some compounds. rsc.org

Role of Specific Functional Groups (e.g., Ethoxy, Hydroxyl, Halogen, Amine)

Specific functional groups are frequently incorporated into benzofuranone derivatives to fine-tune their biological activity. researchgate.netfrontiersin.org

Ethoxy Group: The ethoxy group, as seen in the parent compound 5-Ethoxybenzofuran-3(2H)-one, can enhance lipophilicity, which may improve membrane permeability and metabolic stability. vulcanchem.com In some series of chroman-4-one derivatives, an ethoxy group at the 7-position showed higher activity than a methoxy group, suggesting that a slight increase in chain length can be favorable. frontiersin.orgfrontiersin.org

Hydroxyl Group: The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. nih.gov Its presence can be critical for anchoring a molecule to its biological target. nih.gov For example, the presence of a phenolic hydroxyl group has been found to be crucial for the anticancer activity of some benzofuran (B130515) derivatives. nih.gov

Halogen Group: Halogen atoms (fluorine, chlorine, bromine, iodine) are often introduced to modulate electronic properties and lipophilicity. nih.gov Their electron-withdrawing nature can alter the reactivity of the molecule. rsc.org In some cases, halogen substitution has been shown to significantly increase anticancer activity. nih.gov The position of the halogen on the ring is also critical, with different positions leading to varying levels of activity. frontiersin.org

Amine Group: Amine groups, which can be primary, secondary, or tertiary, can also play a significant role. They can be protonated at physiological pH, allowing for ionic interactions with the target. The presence of an amine group can also influence solubility and the ability to form hydrogen bonds. rsc.org

The following table summarizes the influence of various substituents on the biological activity of benzofuranone derivatives based on published research:

| Substituent | Position | Effect on Biological Activity | Reference |

| Ethoxy | 7-position of chroman-4-one | Increased anti-AChE activity compared to methoxy. | frontiersin.orgfrontiersin.org |

| 6-position of benzofuranone | Enhances lipophilicity and metabolic stability. | vulcanchem.com | |

| Hydroxyl | Phenolic | Crucial for modulating anticancer activity. | nih.gov |

| C-3 and C-4 positions | Good antibacterial activities. | nih.gov | |

| Halogen | Various | Can significantly increase anticancer activities. | nih.gov |

| On benzyl (B1604629) ring | Position and type of halogen control anti-AChE activity and selectivity. | frontiersin.orgfrontiersin.org | |

| Amine | 6-position of benzofuran | Strongly donating amino groups led to bathochromically shifted absorption and emission maxima. | rsc.org |

Conformational Dynamics and Their Contribution to SAR

The biological activity of a molecule is not solely determined by its static structure but also by its conformational dynamics—the way it moves and changes shape. rsc.orgnih.gov A molecule can exist in an ensemble of different conformations, and only certain conformations may be able to bind effectively to the biological target. mdpi.comnih.gov

Iterative Design and Optimization Strategies Based on SAR Analysis

SAR analysis is not a one-time process but an iterative cycle of design, synthesis, and testing. vulcanchem.comwhiterose.ac.uk The initial SAR data from a lead compound, such as this compound, provides the foundation for designing new derivatives with predicted improvements in activity. nih.govresearchgate.net

This iterative process typically involves:

Lead Identification: A compound with a desired biological activity is identified.

SAR Exploration: A series of analogs are synthesized by systematically modifying the lead structure.

Biological Evaluation: The new compounds are tested to determine their biological activity.

SAR Model Refinement: The results are used to refine the SAR model, providing a clearer picture of the structural requirements for activity.

Lead Optimization: Based on the refined SAR, new derivatives are designed and synthesized with the aim of maximizing potency and selectivity while minimizing off-target effects.

This cycle is repeated until a compound with the desired therapeutic profile is obtained. For example, if initial SAR studies indicate that a larger substituent at a particular position is beneficial, the next round of synthesis might explore a range of bulky groups at that position. whiterose.ac.uk Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also be integrated into this process to help predict the activity of virtual compounds before they are synthesized, thereby streamlining the optimization process. acs.org

Investigation of Biological Targets and Molecular Mechanisms of Action

Enzyme Inhibition Studies

Derivatives of the benzofuran-3(2H)-one structure have been synthesized and evaluated for their inhibitory effects against a range of enzymes implicated in various disease pathways. The following sections outline the findings from these investigations.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. nih.gov In the later stages of the disease, BChE becomes the predominant enzyme for acetylcholine hydrolysis. nih.govmdpi.com Consequently, developing inhibitors for both enzymes is of significant interest.

Several studies have demonstrated the potential of benzofuran-3(2H)-one derivatives as cholinesterase inhibitors. A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium moiety were synthesized and evaluated for their dual inhibitory activity against AChE and BChE. nih.gov The research highlighted that compounds with a 5,6-dimethoxy substitution pattern on the benzofuranone ring showed significant affinity for the enzymes. nih.gov One of the most active compounds in this series, featuring a 2-fluorobenzyl group, displayed potent inhibition of AChE. nih.gov

In another study, 3-aminobenzofuran derivatives were designed as multifunctional agents for Alzheimer's disease. frontiersin.org These compounds showed potent inhibitory activity against both AChE and BChE. Notably, a derivative containing a 2-fluorobenzyl moiety was identified as the most effective inhibitor in the series. frontiersin.org Furthermore, phytochemical investigations have identified benzofuranone derivatives from natural sources, such as Cortex Mori Radicis, with selective BChE inhibitory activity. For instance, the compound 6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one showed weak BChE inhibition with an IC50 value of 45.5 μM. mdpi.comresearchgate.net

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxybenzofuran-3-one | Compound 5b (2-chlorobenzyl) | AChE | 0.052 | nih.gov |

| 5,6-Dimethoxybenzofuran-3-one | Compound 5d (2-fluorobenzyl) | AChE | 0.061 | nih.gov |

| 3-Aminobenzofuran | Compound 5f (2-fluorobenzyl) | AChE | 0.64 | frontiersin.org |

| 3-Aminobenzofuran | Compound 5f (2-fluorobenzyl) | BChE | 1.28 | frontiersin.org |

| Prenylated Benzofuranone | 6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one | BChE | 45.5 | mdpi.com |

SHIP2 is a phosphatase that acts as a negative regulator in the insulin signaling pathway, making it an attractive target for the treatment of type 2 diabetes. nih.gov Pharmacological inhibition of SHIP2 can enhance insulin sensitivity. nih.govresearchgate.net

Research into SHIP2 inhibitors has explored the potential of aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones. A series of aurones were synthesized and evaluated for their ability to inhibit a recombinant human SHIP2 protein. nih.gov The studies found that the basic aurone (B1235358) scaffold alone was not sufficient for SHIP2 inhibition. However, the introduction of specific functionalities, particularly two amine groups, led to compounds with significant inhibitory activity. One such aurone, bearing two piperidine (B6355638) moieties, was found to inhibit SHIP2 with activity in the micromolar range (15–50 µM). nih.govresearchgate.net Molecular dynamics simulations suggest that this active compound binds to an allosteric site, which restricts the motion of a flexible loop required for SHIP2's phosphatase activity. rsc.org At concentrations of 20–40 µM, this compound was shown to significantly enhance glucose uptake in rat myotubes by increasing Akt phosphorylation. nih.gov

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Aurone | Compound 12a (with two piperidine moieties) | SHIP2 | 15-50 | nih.govresearchgate.net |

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. The isoforms SIRT1, SIRT2, and SIRT3 are key therapeutic targets for various diseases.

The benzofuran (B130515) scaffold has been identified as a promising starting point for the development of sirtuin inhibitors. One study described a series of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors. nih.gov The most potent compound from this series, (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, was predicted to bind in the C-pocket of SIRT1, a site essential for NAD+ binding and hydrolysis. This binding is thought to block the conformational changes required for deacetylase activity. nih.gov

Another investigation focused on developing selective SIRT2 inhibitors based on the benzofuran structure. This work led to a series of derivatives that showed inhibitory activity against SIRT2 at the micromolar level, with notable selectivity over SIRT1 and SIRT3. nih.gov For example, one sulfone derivative (compound 7e) was identified as the most potent, with an IC50 value of 3.81 µM against SIRT2. nih.gov

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-3-yl(phenyl)methanone | (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | SIRT1 | Data not specified | nih.gov |

| Benzofuran Sulfone | Compound 7e | SIRT2 | 3.81 | nih.gov |

| Benzofuran Sulfone | Compound 7e | SIRT1 | >100 | nih.gov |

| Benzofuran Sulfone | Compound 7e | SIRT3 | >100 | nih.gov |

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostanoids, which are mediators of inflammation and pain. Selective COX-2 inhibitors are used as anti-inflammatory drugs. The benzofuran nucleus is a key component in many compounds with anti-inflammatory properties. nih.gov

Studies have shown that benzofuran-3(2H)-one derivatives can act as potent and selective COX-2 inhibitors. For example, celecoxib analogs incorporating a benzofuran moiety have demonstrated robust and specific inhibition of COX-2, while being ineffective against the COX-1 isoform (IC50 > 50 µM). nih.gov These compounds also showed superior gastric safety profiles compared to celecoxib. In other research, new molecular hybrids combining benzofuran with rhodanine were synthesized as potential dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). Several of these compounds exhibited COX-2 inhibitory activity comparable or superior to celecoxib. researchgate.net

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate esters and are involved in various physiological processes. A series of aurones (2-benzylidenebenzofuran-3(2H)-ones) were synthesized and evaluated for the first time as inhibitors of APs. rsc.orgnih.gov

The results of these studies were promising, with many of the synthesized aurones exhibiting excellent inhibitory activity against AP. rsc.org Several compounds were found to be more potent than the standard inhibitor, potassium dihydrogen phosphate (KH2PO4), which has an IC50 of 2.80 µM. The most active compound identified in the series was (Z)-2-(4-(diethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one, which displayed an IC50 value of 1.055 µM. rsc.org Kinetic studies revealed that this compound acts as a non-competitive inhibitor of human intestinal alkaline phosphatase (h-IAP). researchgate.net

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Aurone | Compound 18 (2-(3-hydroxy-4-methoxybenzylidene)-6-hydroxy) | AP | 1.154 | rsc.org |

| Aurone | Compound 20 (2-(4-(diethylamino)benzylidene)-6-hydroxy) | AP | 1.055 | rsc.org |

| Aurone | Compound 16 (2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy) | AP | 2.132 | rsc.org |

| Standard | KH2PO4 | AP | 2.80 | rsc.org |

Pin1 is a peptidyl-prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression and is considered a therapeutic target in cancer. nih.govnih.gov The inhibition of Pin1 has been explored using various chemical scaffolds.

Receptor Binding and Modulation

Based on the available scientific literature, there is no specific information detailing the receptor binding and modulation profile of 5-Ethoxybenzofuran-3(2H)-one. Research on the broader class of benzofuran derivatives indicates that this chemical scaffold can interact with various receptors; however, direct evidence for the ethoxy-substituted benzofuranone is not present in the reviewed sources.

Estrogen Receptors (ERα, ERβ)

No published studies were identified that specifically investigate the binding affinity or modulatory effects of this compound on either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). While some benzofuran-based molecules have been explored for their potential as estrogen receptor modulators, data for this particular compound is not available. nih.govnih.gov

Serotonin (5-HT) Receptors

There is a lack of specific research on the interaction between this compound and serotonin (5-HT) receptors. Studies have been conducted on other, more complex benzofuran derivatives, assessing their affinity for serotonin receptors, but these findings cannot be directly extrapolated to this compound. nih.gov

Cellular Pathway Modulation

Specific data on how this compound modulates cellular pathways is not available in the current body of scientific literature. The subsequent sections reflect this absence of information.

Induction of Apoptosis and Cell Death Mechanisms

No studies were found that document the ability of this compound to induce apoptosis or elucidate the specific cell death mechanisms it might trigger.

Reactive Oxygen Species (ROS) Production

There is no available research data to indicate whether this compound influences the production of reactive oxygen species (ROS) within cells.

Inhibition of Cell Proliferation and Growth

There is no specific information available in the reviewed scientific literature regarding the inhibitory effects of this compound on cell proliferation and growth. While various benzofuran derivatives have been investigated for their anticancer properties, demonstrating activities such as the induction of cell cycle arrest and apoptosis in cancer cell lines, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Modulation of Inflammatory Cytokines (e.g., Interleukin-6)

No studies were identified that specifically investigate the modulatory effects of this compound on inflammatory cytokines, including Interleukin-6 (IL-6). IL-6 is a key pro-inflammatory cytokine involved in a wide range of inflammatory conditions. While some natural and synthetic compounds are known to modulate IL-6 production, the activity of this compound in this context has not been reported.

Antiviral Mechanisms, e.g., SARS-CoV-2 Protein Targets (Main Protease, Spike Glycoprotein, RNA-dependent RNA-polymerase)

There is no available research on the antiviral mechanisms of this compound, specifically concerning its potential to target key SARS-CoV-2 proteins such as the Main Protease (Mpro), Spike Glycoprotein, or RNA-dependent RNA-polymerase (RdRp). The scientific community has actively screened numerous compounds for activity against these viral targets to identify potential COVID-19 therapeutics. However, this compound has not been identified as a candidate in the available literature.

Principles of Ligand-Target Interaction and Specificity

Without experimental data on the biological targets of this compound, a detailed discussion of its ligand-target interaction and specificity is not possible. The principles of such interactions would depend on the specific molecular target, involving various non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which collectively determine the binding affinity and specificity of the compound for its target. Computational modeling and biophysical techniques are typically employed to elucidate these interactions for active compounds, but such studies for this compound have not been published.

Computational Chemistry and Molecular Modeling in Benzofuranone Research

Molecular Docking Simulations for Binding Affinity and Conformation Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzofuranone research, docking simulations are pivotal for predicting the binding affinity and conformation of these ligands within the active sites of target proteins.

Research on benzofuranone derivatives has utilized molecular docking to elucidate their interactions with various biological targets. For instance, studies on novel benzofuran (B130515) derivatives as potential anticancer agents have employed docking to understand their binding modes within the PI3K enzyme, identifying key interactions with residues like Val851. researchgate.net Similarly, in the development of potential antipsychotics, docking simulations of 6-aminomethylbenzofuranones with dopamine D2 and serotonin 5-HT2A receptors were used to explain differences in binding affinity and selectivity. upf.edu These simulations revealed that the ability of the compounds to form hydrogen bonds with specific serine residues was a key determinant of their activity. upf.edu

The primary goals of these simulations are to identify the most stable binding pose (conformation) and to estimate the binding energy, often represented by a docking score. A lower docking score typically indicates a more favorable binding interaction. This information is critical for structure-activity relationship (SAR) studies, where modifications to the benzofuranone scaffold are correlated with changes in biological activity. For example, docking studies on 2-benzylidenebenzofuran-3(2H)-ones (aurones) as alkaline phosphatase inhibitors helped determine the possible binding orientations within the enzyme's crystal structure. nih.gov

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Outcome |

| Benzofuranone Analogs | PI3K | Val851 | Inhibition of enzyme activity |

| 6-Aminomethylbenzofuranones | 5-HT2A/D2 Receptors | Ser3.36, Ser5.46 | Modulated receptor affinity and selectivity |

| Benzofuran-1,2,3-triazole Hybrids | EGFR | - | Potential as EGFR inhibitors |

| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase | - | Determination of binding orientation |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of a protein-ligand complex and observing any conformational changes that may occur upon binding.

In the study of benzofuran derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of the interaction dynamics. For example, a 200-nanosecond MD simulation was performed on benzofuran-1,2,3-triazole hybrids complexed with the Epidermal Growth Factor Receptor (EGFR) to analyze their stability under physiological conditions. nih.gov Such simulations can track metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the course of the simulation suggests that the complex is stable and the ligand remains securely bound in the active site.

Another study on benzofuran inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) utilized 100-nanosecond simulations. researchgate.net The analysis of root-mean-square fluctuations (RMSF) for the Cα atoms revealed that the greatest fluctuation occurred in the protein's lid domain, indicating flexibility in that region. researchgate.net These simulations confirmed the stability of the lead compounds in the binding pocket and highlighted crucial hydrogen bond interactions responsible for their high affinity. researchgate.net MD simulations are thus critical for confirming that the interactions predicted by docking are maintained over time and for revealing how the flexibility of both the ligand and the protein influences the binding event. mdpi.com

| System Studied | Simulation Length | Key Findings |

| Benzofuran-1,2,3-triazole-EGFR Complex | 200 ns | Confirmed stable interactions in the active site. |

| Benzofuran-Pks13 Inhibitor Complex | 100 ns | Simulations converged after ~30 ns; identified stable hydrogen bonding and flexibility in the protein's lid domain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds.

Several QSAR studies have been conducted on benzofuran and benzofuranone derivatives to guide the development of more potent analogs. For instance, a 2D-QSAR study on benzofuran-based vasodilators developed a statistically significant model (R² = 0.816) that correlated the chemical structures with their IC50 values. nih.gov The model identified descriptors such as "maximum e–e repulsion for bond C–O" as being highly significant, providing insights into the electronic features crucial for vasodilation activity. nih.gov

In another comparative QSAR study on aryl-substituted isobenzofuran-1(3H)-ones, various linear (Multiple Linear Regression, Principal Component Regression) and non-linear (Support Vector Machine) models were developed. samipubco.com The non-linear GA-SVM model showed high predictive accuracy (R²_train = 0.992 and R²_test = 0.997), indicating its robustness in predicting the inhibitory activity of this class of compounds. samipubco.com These models serve as powerful predictive tools, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

| Compound Series | QSAR Model Type | Key Descriptors | Model Performance (R²) |

| Benzofuran-based Vasodilators | 2D-QSAR (BMLR) | Max e-e repulsion for C-O bond | 0.816 |

| Aryl-substituted Isobenzofuran-1(3H)-ones | Non-linear (GA-SVM) | Not specified | 0.992 (training), 0.997 (test) |

| Benzofuran-2-yl-phenylmethyl-1H-triazoles | 2D-QSAR (MLR) | Molar refractivity, Log P, etc. | High coefficient of determination reported |

In Silico Screening and Virtual Library Design for Novel Lead Identification

In silico screening, or virtual screening, involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This approach allows researchers to evaluate millions of compounds in a fraction of the time and cost required for traditional high-throughput screening (HTS).

The process often begins with the design of a virtual library of compounds. For benzofuranones, this could involve creating a library of derivatives with various substituents at different positions on the core scaffold. For example, a library of 1,840 benzofuran-1,2,3-triazole hybrids was designed and screened to identify potential EGFR inhibitors. nih.gov The screening is often guided by a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity. In the aforementioned study, a pharmacophore model was used to filter the library, resulting in 20 promising hits that were then subjected to further analysis like molecular docking. nih.gov

Virtual screening can be performed on ultra-large libraries, such as the Enamine REAL library, which contains hundreds of millions of readily synthesizable compounds. mdpi.com By docking these vast libraries against a target of interest, researchers can identify novel chemical scaffolds that may not have been discovered through traditional methods. This approach significantly expands the chemical space that can be explored for identifying new lead compounds based on the benzofuranone structure. nih.gov

Advanced Conformational Analysis Techniques

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Advanced conformational analysis techniques are used to explore the potential energy surface of a molecule and identify its stable low-energy conformers.

For benzofuranone derivatives, these techniques are crucial for understanding their inherent flexibility and the specific shapes they adopt when interacting with a receptor. Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are often employed for this purpose. A conformational study of khellinone and visnaginone, which are derivatives of benzo[b]furan, used DFT methods to explore the energy surface for internal rotation around specific bonds. researchgate.net This analysis identified three stable conformers for khellinone and two for visnaginone, with the most stable conformation in the gas phase being consistent with the one observed in the solid-state crystal structure. researchgate.net

Such studies provide valuable information about the preferred geometry of the molecule, including the planarity of the ring system and the orientation of its substituents. researchgate.net This knowledge is vital for designing ligands that are pre-organized in the correct conformation for binding to a target, a key principle in rational drug design.

Medicinal Chemistry Applications and Future Research Directions

Benzofuran-3(2H)-one as a Privileged Scaffold for Therapeutic Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The benzofuran (B130515) nucleus is recognized as such a scaffold. nih.govtaylorandfrancis.com Benzofurans are oxygen-containing heterocyclic compounds found in numerous biologically significant natural and synthetic molecules. rsc.orgnih.gov This structural motif is associated with an extensive array of bioactivities, including antibacterial, antifungal, antioxidant, antitumor, anti-inflammatory, and anti-HIV properties. nih.gov

The inherent biological versatility of the benzofuran scaffold makes it a cornerstone for the design and development of novel therapeutic agents. taylorandfrancis.comnih.gov Its structure is a key component in many clinically approved drugs and serves as a building block for new pharmacological agents. nih.gov The benzofuran-3(2H)-one core, specifically, is an attractive target for synthetic and medicinal chemists due to its presence in various natural products and its potential for chemical modification to modulate biological activity. researchgate.net The diverse pharmacological profile of this scaffold underscores its importance and justifies the extensive research into its derivatives for treating a multitude of diseases, from infections to chronic conditions like cancer and neurodegenerative disorders. nih.govmdpi.com

Design and Synthesis of Next-Generation 5-Ethoxybenzofuran-3(2H)-one Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance therapeutic potency while improving selectivity and minimizing off-target effects. Although specific research on this compound is limited, strategies applied to the broader benzofuranone class are directly applicable.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how chemical structure influences biological activity. For instance, research on 2,6-disubstituted benzofuran-3-one derivatives as neuroprotective agents revealed that certain substitutions significantly enhance efficacy compared to existing drugs. nih.gov By systematically modifying the substituents on the benzene (B151609) and furan (B31954) rings of the this compound core, chemists can identify key interactions with biological targets and optimize the compound's profile.

Introduction of Functional Groups: Incorporating specific functional groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For example, the introduction of nitric oxide (NO)-donating groups into the benzofuran-3-one structure has been explored to create agents with potent anti-cerebral ischemic effects. nih.gov

Stereochemistry Control: For analogues with chiral centers, controlling the stereochemistry is vital, as different enantiomers can have vastly different biological activities. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds, allowing for the evaluation of individual stereoisomers. organic-chemistry.org

Recent advancements in synthetic chemistry have provided efficient pathways to construct the benzofuran-3(2H)-one scaffold, including methods like Rh/Co relay catalyzed C-H functionalization, which allows for the creation of complex derivatives with quaternary centers. acs.orgx-mol.com These synthetic innovations are essential for creating diverse libraries of this compound analogues for biological screening.

Table 1: Examples of Biologically Active Benzofuran-3(2H)-one Analogues

| Derivative Class | Substitution Example | Biological Activity | Key Finding |

|---|---|---|---|

| 2,6-disubstituted benzofuran-3-ones | Compound 5 (without NO donor), Compound 16 (with NO donor) | Neuroprotection, Antioxidant | Displayed more potent neuroprotective effects than clinical drugs Edaravone and NBP in a cerebral ischemia model. nih.gov |

| (Z)-2-(Nitroimidazolylmethylene)-3(2H)-benzofuranones | (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Antileishmanial | Showed high activity against L. donovani amastigotes with an IC50 of 0.016 μM and high selectivity. nih.gov |

Exploration of Novel Molecular Scaffolds Inspired by Benzofuran-3(2H)-ones

The benzofuran-3(2H)-one scaffold serves not only as a source of direct drug candidates but also as an inspiration for the design of entirely new molecular architectures. This process, often involving techniques like scaffold hopping and molecular hybridization, aims to retain the key pharmacophoric features of the original scaffold while exploring novel chemical space to improve drug-like properties.

One prominent strategy is the creation of hybrid molecules that combine the benzofuranone core with other pharmacologically active moieties. nih.gov This approach leverages the potential for synergistic effects between the fused scaffolds. For example, hybrid compounds incorporating benzofuran with structures like chalcone, triazole, piperazine, and imidazole (B134444) have been developed as potent cytotoxic agents against cancer cells. nih.gov The design of such hybrids takes advantage of the distinct biological activities of each component to create a single molecule with enhanced or novel therapeutic effects.

The structural features of benzofuran-3(2H)-ones can also inspire the design of isosteres, where atoms or groups of atoms are replaced with others having similar physical or chemical properties. This can lead to new scaffolds with improved metabolic stability, bioavailability, or target-binding affinity. The ultimate goal is to expand the repertoire of available drug-like molecules, moving beyond direct derivatives to novel frameworks that retain the therapeutic promise of the original benzofuranone inspiration.

Development of Multi-Target Benzofuranone-Based Therapeutic Agents

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathogenic pathways, making them difficult to treat with single-target drugs. This has led to a growing interest in multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously. The benzofuran scaffold is particularly well-suited for this approach. nih.gov

Research into neurodegenerative diseases has highlighted the potential of benzofuran derivatives to act on multiple targets involved in AD pathology. For example, certain benzofuran compounds have been shown to inhibit not only the formation of amyloid-beta (Aβ) fibrils but also the enzyme butyrylcholinesterase, both of which are key targets in AD treatment. nih.gov This dual activity presents a significant advantage over single-target agents.

The development of MTDLs based on the benzofuranone core involves designing molecules that can effectively engage with different binding sites on various proteins. This strategy can lead to "super drugs" with enhanced therapeutic efficacy and a potential to overcome drug resistance mechanisms that can develop with single-target therapies. nih.gov The inherent chemical versatility of the benzofuranone scaffold allows for the fine-tuning of substitutions to achieve the desired polypharmacological profile, making it a valuable starting point for the development of next-generation treatments for complex diseases.

Emerging Trends and Future Perspectives in Benzofuranone Chemical Biology

The field of benzofuranone chemical biology is continually evolving, driven by new synthetic technologies, a deeper understanding of biological systems, and innovative therapeutic concepts. Several emerging trends are shaping the future of research in this area.

Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes to access structurally diverse benzofuranones remains a key focus. mdpi.comorganic-chemistry.org These methods enable the rapid generation of compound libraries for high-throughput screening and facilitate the synthesis of complex, highly functionalized derivatives that were previously inaccessible.

Computational Drug Design: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable tools. researcher.life These computational approaches allow for the rational design of new benzofuranone analogues with predicted activity against specific targets, accelerating the discovery process and reducing reliance on costly and time-consuming empirical screening.

New Therapeutic Applications: While benzofuranones are well-studied for their anticancer and antimicrobial activities, their potential in other therapeutic areas is an active area of investigation. nih.gov This includes their use as neuroprotective agents, anti-inflammatory drugs, and treatments for parasitic diseases. nih.govnih.govnih.gov Furthermore, their unique photophysical properties are being explored for applications as dyes and photoprotective agents. researchgate.netdntb.gov.ua

Chemical Probes: Beyond direct therapeutic use, benzofuranone derivatives can be developed as chemical probes to study biological pathways. Their ability to interact with specific proteins can be harnessed to investigate cellular processes, validate new drug targets, and elucidate mechanisms of disease.

The future of benzofuranone research lies in the integration of synthetic chemistry, computational biology, and pharmacology. By leveraging these interdisciplinary approaches, scientists can continue to unlock the full therapeutic potential of this privileged scaffold, leading to the development of novel and effective treatments for a wide range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.